1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS 76650-29-8
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS 76650-29-8
An In-depth Technical Guide to 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS 76650-29-8)
Abstract
This technical guide provides a comprehensive overview of 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, a key biaryl ketone intermediate. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This document delves into the molecule's fundamental physicochemical properties, outlines a robust and reproducible synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, details methods for purification and analytical characterization, and explores its applications in drug discovery and development. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid understanding of the reaction dynamics and analytical requirements.
Core Molecular Profile
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, registered under CAS number 76650-29-8, is a substituted aromatic ketone. Its structure, featuring a methyl-substituted biphenyl core, makes it a valuable building block for creating more complex molecular architectures.[2] The presence of the acetyl group provides a reactive handle for further chemical modifications, while the biphenyl system offers a rigid scaffold to orient functional groups in three-dimensional space, a critical aspect for molecular recognition and biological activity.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational for its synthesis, purification, and application. Key properties for 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 76650-29-8 | [3] |
| Molecular Formula | C₁₅H₁₄O | [3][4] |
| Molecular Weight | 210.27 g/mol | [4][5] |
| IUPAC Name | 1-[4-(3-methylphenyl)phenyl]ethanone | [3] |
| Appearance | Solid (Typical) | [5] |
| Melting Point | 92 °C | [6] |
| Boiling Point | Data not available | |
| SMILES | CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C | [3] |
| InChIKey | CMQLVQGSXLXPRH-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The construction of the biaryl bond is the critical step in synthesizing 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of its starting materials.[7][8]
Principle of the Suzuki-Miyaura Coupling
The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[9] The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromoacetophenone).
-
Transmetalation: The activated boronic acid (activated by the base) transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups couple, forming the biaryl product and regenerating the palladium(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis using 4-bromoacetophenone and 3-methylphenylboronic acid.
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
3-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene and Deionized Water (e.g., 4:1 mixture)
-
Standard laboratory glassware, magnetic stirrer/hotplate, reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask, add 4-bromoacetophenone, 3-methylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add the toluene/water solvent mixture via syringe. The biphasic system is common, with the base dissolving in the aqueous phase to activate the boronic acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine (saturated NaCl solution). This removes the inorganic base and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[10][11]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Detailed Experimental Protocol: Purification
The crude product typically contains unreacted starting materials, catalyst residues, and byproducts. Column chromatography is the standard method for purification.
Materials:
-
Crude 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Chromatography column, flasks for fraction collection
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., to 90:10 or 85:15 Hexane/Ethyl Acetate) to elute the product. The less polar biphenyl byproducts will elute first, followed by the desired ketone.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone as a solid. For ultimate purity, recrystallization from a suitable solvent like ethanol or methanol can be performed.[12]
Caption: Workflow from synthesis to the purified final compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for a self-validating system.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone, one would expect distinct signals for the acetyl methyl protons (a singlet around 2.6 ppm), the tolyl methyl protons (a singlet around 2.4 ppm), and a series of multiplets in the aromatic region (7.2-8.1 ppm).[13][14]
-
¹³C NMR: Shows the number of different types of carbon atoms. Key signals would include the carbonyl carbon (~197 ppm), the two methyl carbons (~21 ppm and ~26 ppm), and a set of signals for the 12 aromatic carbons.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The expected molecular ion peak [M]⁺ or [M+H]⁺ would correspond to the molecular weight of 210.27.[3]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. A strong absorption band around 1680 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch.[15] Bands in the 3100-3000 cm⁻¹ region correspond to aromatic C-H stretches, and bands around 1600-1450 cm⁻¹ correspond to aromatic C=C stretches.
Caption: A multi-technique workflow for analytical validation.
Applications in Drug Discovery
The biaryl motif is a cornerstone in modern drug design, valued for its ability to mimic peptide bonds, interact with protein surfaces, and provide a stable scaffold for orienting pharmacophoric groups.[1] 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone serves as an important intermediate in the synthesis of novel therapeutic agents.
-
Scaffold for Lead Optimization: As a key intermediate, this compound provides a platform for medicinal chemists.[2] The acetyl group can be readily transformed into a wide array of other functional groups (e.g., alcohols, amines, heterocycles), allowing for systematic structure-activity relationship (SAR) studies.
-
Anticancer Research: Many kinase inhibitors and other anticancer agents incorporate the biphenyl structure to occupy hydrophobic pockets in their target proteins.[16] This intermediate can be used to synthesize novel compounds for screening against various cancer cell lines and molecular targets.
-
CNS Drug Development: The lipophilic nature of the biphenyl core can facilitate crossing the blood-brain barrier, making it a potentially useful scaffold for drugs targeting the central nervous system.[2]
-
Antifungal Agents: The development of new antifungal drugs is a critical area of research, and novel molecular scaffolds are constantly being explored to overcome resistance.[17] Biphenyl-containing compounds have shown promise in this area.
Safety and Handling
Proper handling of all laboratory chemicals is paramount to ensure personnel safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds and general chemical safety principles should be strictly followed.
| Precaution Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact.[18][19] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | To prevent inhalation of airborne particles.[20] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[19] |
| Spill Response | In case of a spill, sweep up solid material carefully, avoiding dust creation. Place in a sealed container for disposal. | To contain the chemical and prevent environmental release.[20] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance.[18] |
Conclusion
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone is more than a mere catalog chemical; it is a versatile and valuable building block for the synthesis of complex, high-value molecules. Its efficient synthesis via Suzuki-Miyaura coupling, combined with straightforward purification and robust analytical validation, makes it an accessible intermediate for both academic and industrial research. Its structural features position it as a compound of high interest for generating libraries of novel compounds, particularly in the pursuit of new therapeutics in oncology and other areas of critical medical need. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this important molecular scaffold.
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